4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide
Description
4-(2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a phenyl group at the 4-position. The structure includes an acetamido linker bridging the pyrimidinone to a benzamide moiety. This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and other enzyme-targeting molecules.
Properties
IUPAC Name |
4-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-19(26)14-6-8-15(9-7-14)22-17(24)11-23-12-21-16(10-18(23)25)13-4-2-1-3-5-13/h1-10,12H,11H2,(H2,20,26)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYFAPXVFZIUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide can be represented as follows:
- Molecular Formula : C16H16N4O2
- Molecular Weight : 296.33 g/mol
- SMILES Notation : CC(=O)N(C1=CC=C(C=C1)C(=O)N2C=NC(=O)C=C2C(=O)N)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may function as an inhibitor of specific kinases and enzymes related to inflammation and cancer progression.
Biological Activity Overview
The following table summarizes the key biological activities associated with 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide:
Case Studies
Several studies have investigated the efficacy of this compound in different biological contexts:
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Anticancer Efficacy :
- A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of 15 µM, suggesting its potential as a chemotherapeutic agent.
- Another investigation focused on its mechanism of action, revealing that it induces apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and caspase activation.
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Anti-inflammatory Effects :
- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound significantly decreased the levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory properties.
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Antimicrobial Activity :
- The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Substituent Analysis
The compound shares functional motifs with patented quinoline- and pyrimidine-based derivatives. Key analogs from recent patents include:
Table 1: Structural Comparison of 4-(2-(6-Oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide and Patent-Derived Analogs
Key Observations:
Core Structure: Unlike the quinoline-pyrimidine hybrids in the patent examples, the target compound uses a pyrimidinone core, which may reduce steric hindrance and alter binding affinity .
Substituents: The patent analogs feature tetrahydrofuran-3-yl-oxy and piperidinylidene groups, which enhance solubility and enable interactions with hydrophobic enzyme pockets . The dimethylamino substituent in Example 86 likely improves cellular permeability compared to the unsubstituted benzamide in the target compound .
Hypothetical Pharmacological Implications
- Target Selectivity: The absence of a quinoline scaffold in the target compound may reduce off-target kinase inhibition observed in quinoline derivatives .
- Metabolic Stability: The pyrimidinone core’s electron-deficient nature could enhance metabolic stability compared to the cyano-substituted quinoline analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
